N-ciclopropil-1H-bencimidazol-2-amina

Descripción general

Descripción

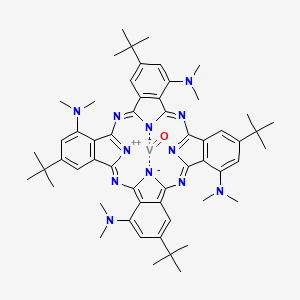

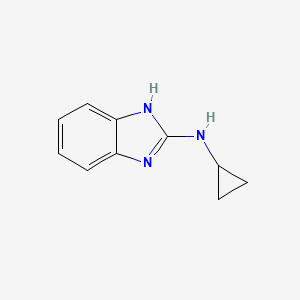

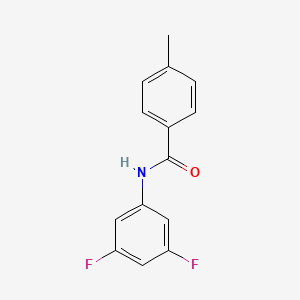

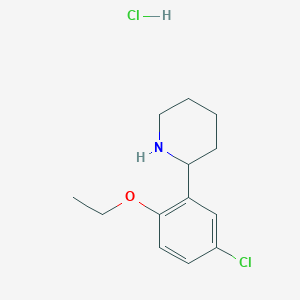

N-cyclopropyl-1H-benzimidazol-2-amine is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-cyclopropyl-1H-benzimidazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-1H-benzimidazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones Farmacológicas

Los benzimidazoles, incluyendo N-ciclopropil-1H-bencimidazol-2-amina, son una clase de compuestos heterocíclicos, aromáticos que han mostrado aplicaciones prometedoras en estudios biológicos y clínicos . Se exploran ampliamente como potentes inhibidores de varias enzimas involucradas en una amplia gama de usos terapéuticos .

Aplicaciones Antidiabéticas

Se ha descubierto que los compuestos de benzimidazol tienen propiedades antidiabéticas, lo que los hace potencialmente útiles en el tratamiento de la diabetes .

Aplicaciones Anticancerígenas

Los derivados de benzimidazol se han estudiado intensamente como una nueva generación de agentes anticancerígenos . Las bioactividades de los compuestos de benzimidazol se pueden mejorar aún más cambiando sus grupos funcionales en la estructura principal .

Aplicaciones Antimicrobianas

Los compuestos de benzimidazol han mostrado una notable actividad antimicrobiana contra S. aureus (ATCC 6538), B. pumilus (ATCC 14884) Gram-positivas y E. coli (NCTC 10418), P. aeruginosa (ATCC 25619) bacterias Gram-negativas .

Aplicaciones Antiparasitarias

Los benzimidazoles se han utilizado como agentes antiparasitarios, proporcionando un tratamiento potencial para infecciones parasitarias .

Aplicaciones Analgésicas

También se ha descubierto que los benzimidazoles tienen propiedades analgésicas, lo que los hace potencialmente útiles en el manejo del dolor .

Aplicaciones Antivirales

Los benzimidazoles han mostrado propiedades antivirales, lo que los hace potencialmente útiles en el tratamiento de infecciones virales .

Aplicaciones en Enfermedades Cardiovasculares

Los benzimidazoles se han utilizado en el tratamiento de enfermedades cardiovasculares, lo que demuestra su amplio potencial terapéutico .

Mecanismo De Acción

Target of Action

N-cyclopropyl-1H-benzimidazol-2-amine primarily targets the Serine/threonine-protein kinase/endoribonuclease IRE1 . This enzyme plays a crucial role in the unfolded protein response pathway, which is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum .

Mode of Action

Benzimidazole derivatives are known to interact with their targets by mimicking the structure of naturally occurring nucleotides . This allows them to interfere with the normal functioning of the target enzyme, potentially inhibiting its activity .

Biochemical Pathways

The primary biochemical pathway affected by N-cyclopropyl-1H-benzimidazol-2-amine is the unfolded protein response pathway . By targeting IRE1, the compound could potentially disrupt this pathway, leading to downstream effects on protein folding and cellular stress responses .

Pharmacokinetics

Benzimidazole derivatives are generally known for their good stability and bioavailability .

Result of Action

Given its target, it is likely that the compound could influence cellular stress responses and potentially have effects on protein folding processes .

Análisis Bioquímico

Biochemical Properties

N-cyclopropyl-1H-benzimidazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives, including N-cyclopropyl-1H-benzimidazol-2-amine, have been shown to inhibit the activity of certain enzymes involved in bacterial nucleic acid and protein synthesis . This inhibition is primarily due to the compound’s ability to compete with purines, which are essential components of bacterial strains . Additionally, N-cyclopropyl-1H-benzimidazol-2-amine exhibits binding interactions with various proteins, influencing their function and stability.

Cellular Effects

N-cyclopropyl-1H-benzimidazol-2-amine exerts notable effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives, including N-cyclopropyl-1H-benzimidazol-2-amine, have demonstrated antiproliferative activity against cancer cell lines such as MCF7 breast cancer cells . This activity is attributed to the compound’s ability to modulate cell signaling pathways and alter gene expression, leading to inhibited cell growth and proliferation.

Molecular Mechanism

The molecular mechanism of N-cyclopropyl-1H-benzimidazol-2-amine involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For instance, N-cyclopropyl-1H-benzimidazol-2-amine binds to specific enzymes, inhibiting their activity and disrupting essential biochemical pathways . This inhibition can lead to altered cellular functions and metabolic processes, contributing to the compound’s overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-cyclopropyl-1H-benzimidazol-2-amine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its biological activity over extended periods . Degradation products may form under certain conditions, potentially influencing the compound’s efficacy and safety. Long-term studies have indicated that N-cyclopropyl-1H-benzimidazol-2-amine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and metabolic activity.

Dosage Effects in Animal Models

The effects of N-cyclopropyl-1H-benzimidazol-2-amine vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activity . At elevated doses, N-cyclopropyl-1H-benzimidazol-2-amine may also exhibit toxic or adverse effects, including potential damage to normal tissues and organs. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biological activity without causing significant toxicity.

Metabolic Pathways

N-cyclopropyl-1H-benzimidazol-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may contribute to its overall biological activity . These metabolic pathways can influence the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion.

Transport and Distribution

The transport and distribution of N-cyclopropyl-1H-benzimidazol-2-amine within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall efficacy and safety.

Subcellular Localization

N-cyclopropyl-1H-benzimidazol-2-amine exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s interaction with specific biomolecules and pathways, contributing to its overall biological activity.

Propiedades

IUPAC Name |

N-cyclopropyl-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-2-4-9-8(3-1)12-10(13-9)11-7-5-6-7/h1-4,7H,5-6H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCXDCXTVKIIGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(diethylamino)ethyl]-4-methylbenzamide](/img/structure/B1644968.png)

![4-Methyl-3-[(methylsulfonyl)amino]benzoic acid](/img/structure/B1644977.png)

![2,3-Dimethyl-6-(pyridin-2-YL)imidazo[2,1-B]thiazole](/img/structure/B1645011.png)